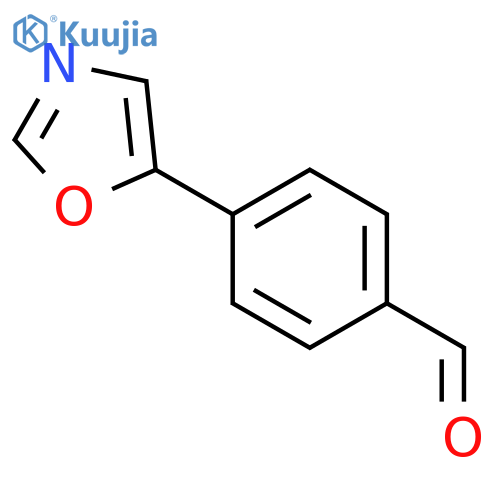Cas no 179057-31-9 (4-(1,3-oxazol-5-yl)benzaldehyde)

179057-31-9 structure
商品名:4-(1,3-oxazol-5-yl)benzaldehyde
CAS番号:179057-31-9
MF:C10H7NO2
メガワット:173.168082475662
MDL:MFCD09998717
CID:113069
PubChem ID:10583346
4-(1,3-oxazol-5-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde,4-(5-oxazolyl)-
- 4-(1,3-OXAZOL-4-YL)BENZALDEHYDE
- 4-(OXAZOL-5-YL) BENZALDEHYDE
- 4-oxazol-5-yl-benzaldehyde
- 4-(1,3-oxazol-5-yl)benzaldehyde
- MFCD08669909
- AKOS006290506
- 179057-31-9
- SCHEMBL1124055
- DTXSID801311652
- SY033925
- EN300-1087130
- Benzaldehyde, 4-(5-oxazolyl)-
- P16400
- AS-53381
- Z1198180713
- 4-(oxazol-5-yl)benzaldehyde
- GDXLZBAOBKGCEK-UHFFFAOYSA-N
- 4-(5-oxazolyl)benzaldehyde
- CS-0374182
-
- MDL: MFCD09998717
- インチ: InChI=1S/C10H7NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-7H
- InChIKey: GDXLZBAOBKGCEK-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)C2=CN=CO2)C=O
計算された属性
- せいみつぶんしりょう: 173.04800
- どういたいしつりょう: 173.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- PSA: 43.10000
- LogP: 2.15410
4-(1,3-oxazol-5-yl)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3841-100MG |
4-(1,3-oxazol-5-yl)benzaldehyde |
179057-31-9 | 95% | 100MG |
¥ 884.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3841-250MG |
4-(1,3-oxazol-5-yl)benzaldehyde |
179057-31-9 | 95% | 250MG |
¥ 1,412.00 | 2023-04-14 | |
| abcr | AB243450-500 mg |
4-(5-Oxazolyl)benzaldehyde; . |
179057-31-9 | 500mg |
€850.90 | 2023-04-27 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3841-500MG |
4-(1,3-oxazol-5-yl)benzaldehyde |
179057-31-9 | 95% | 500MG |
¥ 2,349.00 | 2023-04-14 | |
| Enamine | EN300-1087130-10g |
4-(1,3-oxazol-5-yl)benzaldehyde |
179057-31-9 | 95% | 10g |
$5078.0 | 2023-10-27 | |
| Enamine | EN300-1087130-1.0g |
4-(1,3-oxazol-5-yl)benzaldehyde |
179057-31-9 | 95% | 1g |
$627.0 | 2023-06-10 | |
| Enamine | EN300-1087130-10.0g |
4-(1,3-oxazol-5-yl)benzaldehyde |
179057-31-9 | 95% | 10g |
$5078.0 | 2023-06-10 | |
| Enamine | EN300-1087130-2.5g |
4-(1,3-oxazol-5-yl)benzaldehyde |
179057-31-9 | 95% | 2.5g |
$1317.0 | 2023-10-27 | |
| A2B Chem LLC | AB01842-50mg |
4-(Oxazol-5-yl)benzaldehyde |
179057-31-9 | 95% | 50mg |
$189.00 | 2024-04-20 | |
| A2B Chem LLC | AB01842-500mg |
4-(Oxazol-5-yl)benzaldehyde |
179057-31-9 | 95% | 500mg |
$550.00 | 2024-04-20 |
4-(1,3-oxazol-5-yl)benzaldehyde 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
179057-31-9 (4-(1,3-oxazol-5-yl)benzaldehyde) 関連製品
- 1097199-51-3(3-(5-Oxazolyl)benzaldehyde)
- 1006-68-4(5-Phenyloxazole)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:179057-31-9)4-(1,3-oxazol-5-yl)benzaldehyde

清らかである:99%
はかる:10g
価格 ($):2384.0